Triarachidin

Beschreibung

Eigenschaften

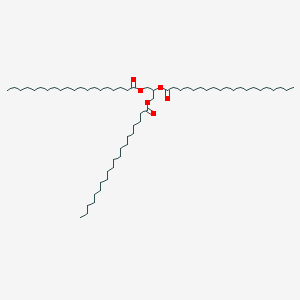

IUPAC Name |

2,3-di(icosanoyloxy)propyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h60H,4-59H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVWRCXEUJUXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H122O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018697 | |

| Record name | Eicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Triarachidin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(20:0/20:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

620-64-4 | |

| Record name | Triarachidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eicosanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl triicosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIARACHIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48RPR95FW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(20:0/20:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Triarachidin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Triarachidin's Properties and its Application in Solid Lipid Nanoparticle Drug Delivery Systems

Introduction

This compound, a triglyceride derived from arachidic acid, is a saturated fat found in various vegetable oils. While traditionally used in the cosmetics industry for its emollient and skin-conditioning properties, its physicochemical characteristics make it a compelling candidate for advanced applications in pharmaceuticals, particularly in the burgeoning field of nanomedicine. This technical guide provides a comprehensive overview of this compound's core properties and delves into its potential use as a key excipient in the formulation of Solid Lipid Nanoparticles (SLNs) for targeted and controlled drug delivery.

Core Properties of this compound

A clear understanding of this compound's fundamental properties is essential for its application in research and development. The following table summarizes its key chemical and physical data.

| Property | Value |

| CAS Number | 620-64-4 |

| Molecular Formula | C63H122O6 |

| Molecular Weight | 975.64 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 75-78 °C |

| Synonyms | Glyceryl triarachidate, Triarachin |

Application in Solid Lipid Nanoparticles (SLNs) for Drug Delivery

The solid-state nature of this compound at physiological temperatures, combined with its biocompatibility and biodegradability, makes it an excellent lipid matrix for the production of Solid Lipid Nanoparticles (SLNs). SLNs are advanced drug delivery systems that offer several advantages, including enhanced drug stability, controlled release profiles, and the ability to encapsulate both lipophilic and hydrophilic drugs. The solid lipid core protects the encapsulated drug from degradation, while the nanoparticle size allows for potential targeting to specific tissues or cells.

Logical Workflow for SLN Formulation

The general workflow for the preparation of drug-loaded Solid Lipid Nanoparticles using a lipid such as this compound is a multi-step process that requires careful control of various parameters to achieve the desired nanoparticle characteristics.

Experimental Protocols

While specific protocols for the formulation of SLNs using this compound are not widely published, the following sections detail generalized yet comprehensive experimental procedures for the preparation and characterization of SLNs. These methods are broadly applicable to triglycerides like this compound and can be adapted and optimized for specific drug candidates.

Preparation of this compound-based Solid Lipid Nanoparticles

This protocol describes the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method, a common and effective technique for producing nanoparticles with a uniform size distribution.

Materials:

-

This compound (Solid Lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Polysorbate 80, Lecithin)

-

Purified Water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Magnetic stirrer with heating plate

-

Water bath

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Weigh the required amount of this compound and the lipophilic API.

-

Place them in a beaker and heat on a magnetic stirrer hot plate to 5-10 °C above the melting point of this compound (approximately 85-90 °C) until a clear, homogenous lipid melt is obtained.

-

-

Preparation of the Aqueous Phase:

-

Weigh the appropriate amount of surfactant and dissolve it in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase under constant stirring.

-

-

Formation of the Pre-emulsion:

-

Slowly add the hot aqueous phase to the molten lipid phase while continuously stirring with a magnetic stirrer.

-

Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

-

-

Nanoparticle Formation:

-

Immediately subject the hot pre-emulsion to probe sonication for 10-15 minutes. The sonication process reduces the droplet size to the nanometer range.

-

The resulting nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.

-

-

Purification:

-

The SLN dispersion can be purified to remove excess surfactant and un-encapsulated drug by methods such as centrifugation followed by resuspension in purified water, or by dialysis against a large volume of purified water.

-

Characterization of this compound-based Solid Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated SLNs. The following are key characterization techniques:

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI, which indicates the width of the particle size distribution. Laser Doppler Anemometry is employed to measure the zeta potential, which is an indicator of the surface charge and the physical stability of the nanoparticle dispersion.

-

Sample Preparation: The SLN dispersion is diluted with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Analysis: The diluted sample is placed in a cuvette and analyzed using a DLS instrument.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

-

Method: The amount of drug encapsulated within the SLNs is determined indirectly. The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the un-encapsulated drug. The concentration of the free drug in the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculations:

-

EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

-

DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

-

3. Morphological Examination:

-

Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the SLNs.

-

Sample Preparation: For TEM, a drop of the diluted SLN dispersion is placed on a carbon-coated copper grid and allowed to dry before imaging. For SEM, the sample is typically sputter-coated with a conductive material.

4. In Vitro Drug Release Studies:

-

Method: The release of the encapsulated drug from the SLNs over time is often studied using a dialysis bag diffusion technique. A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.

-

Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified by HPLC or UV-Vis spectrophotometry.

Conclusion

This compound presents a promising avenue for innovation in pharmaceutical sciences, particularly in the realm of drug delivery. Its favorable physicochemical properties and biocompatibility make it an ideal candidate for the formulation of Solid Lipid Nanoparticles. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound-based nanocarriers for the development of novel and effective therapeutic products. Further research and optimization of formulation parameters will be crucial to fully unlock the potential of this versatile lipid excipient.

An In-depth Technical Guide to 1,2,3-Trieicosanoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trieicosanoyl glycerol, a saturated triglyceride, is a molecule of significant interest in the fields of lipidomics, biochemistry, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role in research and development. While not known for direct pharmacological activity, its high purity and stability make it an invaluable tool as an internal standard for the quantification of other lipids in complex biological matrices.

Chemical Identity and Synonyms

1,2,3-Trieicosanoyl glycerol is systematically named propan-1,2,3-triyl trieicosanoate. It is composed of a glycerol backbone esterified with three eicosanoic acid (also known as arachidic acid) molecules at the sn-1, sn-2, and sn-3 positions.

A variety of synonyms and identifiers are used in literature and commercial listings for 1,2,3-Trieicosanoyl glycerol:

| Identifier Type | Identifier |

| Systematic Name | propan-1,2,3-triyl trieicosanoate |

| Common Synonyms | Trieicosanoin, Triarachidoylglycerol, Triarachidin, Triarachin, Glyceryl trieicosanoate, TG(20:0/20:0/20:0) |

| CAS Number | 620-64-4 |

| Molecular Formula | C63H122O6 |

Physicochemical Properties

The physical and chemical characteristics of 1,2,3-Trieicosanoyl glycerol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 975.64 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically >99% for research grade | [1] |

| Storage Temperature | -20°C | |

| Solubility | Soluble in chloroform. |

Synthesis and Purification

General Synthesis of Triglycerides

The synthesis of a specific triglyceride like 1,2,3-Trieicosanoyl glycerol can be achieved through several methods, with enzymatic synthesis being a common and highly specific approach.

Enzymatic Esterification: This method involves the direct esterification of glycerol with eicosanoic acid using a lipase as a biocatalyst. Lipases, such as those from Candida antarctica or Rhizomucor miehei, can be used in a solvent-free system or in an organic solvent. The reaction is typically carried out under vacuum to remove water, a byproduct of the reaction, which drives the equilibrium towards the formation of the triglyceride.

A generalized workflow for the synthesis and purification of 1,2,3-Trieicosanoyl glycerol is depicted below:

Purification Protocol: Column Chromatography and Recrystallization

Column Chromatography: The crude reaction mixture is typically purified by column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the triglyceride, separating it from unreacted starting materials and byproducts like mono- and diglycerides.

Recrystallization: Further purification can be achieved by recrystallization. The triglyceride fraction from the column is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., acetone or ethanol). Upon slow cooling, the pure triglyceride crystallizes out of the solution, leaving impurities dissolved in the solvent. The purified crystals are then collected by filtration.

Analytical Methodologies

The analysis of 1,2,3-Trieicosanoyl glycerol is crucial for its identification, quantification, and purity assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.

HPLC-MS Analysis of Triglycerides

Principle: HPLC separates the different lipid species in a mixture based on their polarity and partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated lipids are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for their identification and quantification.

Experimental Protocol (General):

-

Sample Preparation: A stock solution of 1,2,3-Trieicosanoyl glycerol is prepared in a suitable organic solvent like chloroform or a mixture of methanol/chloroform. For analysis of biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) is performed. The internal standard, 1,2,3-trieicosanoyl glycerol, is added to the sample at a known concentration before extraction.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of acetonitrile and isopropanol with a small percentage of an additive like formic acid or ammonium formate to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for triglycerides, often detecting the ammonium adducts [M+NH4]+.

-

Scan Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for quantification to enhance sensitivity and specificity.

-

Data Analysis: The peak area of the analyte is compared to the peak area of the internal standard (1,2,3-Trieicosanoyl glycerol) to calculate the concentration of the analyte in the original sample.

-

Applications in Research and Drug Development

Internal Standard in Lipidomics

The primary application of 1,2,3-Trieicosanoyl glycerol in research is as an internal standard for the quantitative analysis of triglycerides and other lipids in various biological samples.[2][3][4][5] Its long, saturated acyl chains make it structurally distinct from most endogenous triglycerides found in common biological systems, and its high purity allows for accurate quantification. The use of a stable, non-endogenous internal standard is critical to correct for variations in sample preparation, extraction efficiency, and instrument response.

Component of Lipid-Based Drug Delivery Systems

While not a primary active component, long-chain triglycerides like 1,2,3-Trieicosanoyl glycerol can be utilized as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are used to encapsulate and deliver poorly water-soluble drugs, protecting them from degradation and controlling their release. The lipid matrix of these nanoparticles can be formulated with a mixture of triglycerides, and the choice of triglyceride can influence the drug loading capacity, release profile, and stability of the formulation.

Biological Context: Lipid Metabolism

Triglycerides are the main form of energy storage in animals. While 1,2,3-Trieicosanoyl glycerol itself is not a common dietary lipid, understanding the general metabolism of triglycerides provides context for its behavior in biological systems.

The following diagram illustrates a simplified overview of triglyceride metabolism:

Conclusion

1,2,3-Trieicosanoyl glycerol is a well-characterized, high-purity saturated triglyceride that serves as a critical tool in lipid research. Its primary application as an internal standard enables accurate and reliable quantification of lipids in complex biological samples, a fundamental requirement for advancing our understanding of lipid metabolism and its role in health and disease. While not directly involved in known signaling pathways or as a therapeutic agent, its utility in the development and validation of analytical methods underscores its importance in the broader landscape of biomedical and pharmaceutical research. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize 1,2,3-Trieicosanoyl glycerol in their work.

References

A Technical Guide to the Natural Sources of Triarachidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin, a triglyceride composed of glycerol and three units of arachidic acid (a 20-carbon saturated fatty acid), is a lipid molecule of interest for various applications due to its specific physical and chemical properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and the current state of knowledge regarding its biological signaling pathways. The information is intended to serve as a foundational resource for researchers in lipidomics, natural product chemistry, and drug development.

Natural Occurrence of this compound

Currently, the primary identified natural source of this compound is tomato seed oil (Solanum lycopersicum)[1]. While the oil is rich in unsaturated fatty acids like linoleic and oleic acid, it also contains a variety of saturated fatty acids. Arachidic acid, the constituent fatty acid of this compound, is present in tomato seed oil, although typically in smaller quantities compared to other fatty acids[1][2][3]. The concentration of this compound itself is not well-documented, but the presence and percentage of arachidic acid in the fatty acid profile can be used as an indicator of its potential presence.

Other plant-based sources, such as various nuts and seeds, contain arachidic acid, but the presence of this compound in these sources has not been explicitly confirmed in the reviewed literature[4].

Quantitative Data on Arachidic Acid in Tomato Seed Oil

The following table summarizes the reported content of arachidic acid in the fatty acid profile of tomato seed oil from various studies. This data provides an estimate of the precursor available for the formation of this compound.

| Tomato Variety/Processing | Arachidic Acid (% of Total Fatty Acids) | Reference |

| Roma VF | 0.645 | [2] |

| Not Specified | 1.93 - 2.20 | [3] |

| Cold Break and Hot Break Processing | Trace amounts | [1] |

Note: The concentration of this compound is expected to be significantly lower than the percentage of arachidic acid, as arachidic acid is also incorporated into mixed-acid triacylglycerols.

Experimental Protocols

Lipid Extraction from Tomato Seeds

A common and effective method for extracting lipids from seeds is Soxhlet extraction .

Materials:

-

Dried and ground tomato seeds

-

Soxhlet apparatus

-

Cellulose extraction thimble

-

Hexane (or other suitable non-polar solvent)

-

Rotary evaporator

-

Heating mantle

Procedure:

-

Ensure tomato seeds are thoroughly dried to remove moisture, which can interfere with extraction efficiency.

-

Grind the dried seeds into a fine powder to increase the surface area for solvent interaction.

-

Place a known weight of the ground seed powder into a cellulose extraction thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with hexane to approximately two-thirds of its volume and attach it to the Soxhlet apparatus.

-

Assemble the condenser on top of the extractor and connect it to a cold water supply.

-

Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the seed sample.

-

Allow the extraction to proceed for several hours (typically 6-8 hours). The solvent will cyclically fill the extraction chamber and siphon back into the boiling flask, progressively extracting the lipid content.

-

After extraction is complete, allow the apparatus to cool.

-

Remove the round-bottom flask containing the solvent and the extracted oil.

-

Evaporate the solvent using a rotary evaporator to obtain the crude tomato seed oil.

-

The extracted oil can then be stored under nitrogen at a low temperature to prevent oxidation prior to analysis.

Quantification of this compound by HPLC-APCI-MS

High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) is a powerful technique for the separation and quantification of specific TAGs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Mass Spectrometer with an APCI source

-

This compound standard (for identification and quantification)

Procedure:

-

Sample Preparation: Dissolve a known amount of the extracted tomato seed oil in a suitable solvent system (e.g., acetonitrile/2-propanol).

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the APCI-MS system.

-

Operate the mass spectrometer in positive ion mode.

-

Monitor for the specific protonated molecule [M+H]+ of this compound. The expected m/z for this compound (C63H122O6) would be approximately 975.9.

-

Fragment ions can also be monitored for structural confirmation.

-

-

Quantification:

-

Generate a calibration curve using a certified this compound standard of known concentrations.

-

Compare the peak area of the this compound in the sample chromatogram to the calibration curve to determine its concentration in the tomato seed oil.

-

Experimental Workflow Diagram

References

- 1. Evaluation of the Bioactive Compounds Found in Tomato Seed Oil and Tomato Peels Influenced by Industrial Heat Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 4. reddit.com [reddit.com]

- 5. holcapek.upce.cz [holcapek.upce.cz]

- 6. Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Postulated Antibacterial Activity of Triarachidin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific antibacterial properties of Triarachidin is exceptionally limited. This document is constructed based on the established antimicrobial activities of its constituent chemical class—long-chain saturated fatty acids and triglycerides. The experimental protocols, data tables, and mechanisms described herein represent a projected framework for investigation rather than a summary of existing, validated results for this compound itself. A single reference notes that this compound, as a component of tomato seed oil, exhibits broad-spectrum antibacterial activity, but specific quantitative data is not available in the public domain[1].

Introduction

This compound, also known as Glyceryl triarachidate, is a triglyceride composed of a glycerol backbone esterified with three molecules of arachidic acid (20:0), a 20-carbon saturated fatty acid. While the direct antibacterial efficacy of this compound is not well-documented, the broader class of lipids, particularly free fatty acids and monoglycerides, is known to possess significant antimicrobial properties[2][3]. Generally, esterification to a triglyceride can reduce the activity compared to the corresponding free fatty acid[4]. However, various glycerides have demonstrated antibacterial effects, suggesting a potential, if unconfirmed, role for this compound[5]. This guide outlines the theoretical framework for assessing the antibacterial potential of this compound.

Postulated Mechanism of Action

The primary antibacterial mechanism of long-chain saturated fatty acids is widely accepted to be the disruption of the bacterial cell membrane's structural integrity and function[2][6][7]. It is hypothesized that this compound, likely following enzymatic hydrolysis into arachidic acid and monoglycerides, would act via a similar pathway.

The proposed cascade is as follows:

-

Intercalation: The lipophilic fatty acid chains insert themselves into the bacterial cytoplasmic membrane's phospholipid bilayer.

-

Destabilization: This integration disrupts the highly organized membrane structure, increasing its fluidity and permeability[7].

-

Functional Inhibition: The compromised membrane integrity leads to the uncoupling of oxidative phosphorylation and disrupts the electron transport chain, halting cellular energy production[2].

-

Leakage and Lysis: The loss of membrane integrity causes the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death[6].

Quantitative Data Presentation

No specific quantitative data on the antibacterial activity of purified this compound is available in the reviewed literature. A comprehensive study would generate data to populate a table similar to the template below, assessing its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Template for Antibacterial Activity Data of this compound

| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Staphylococcus aureus | (Gram-positive) | Data Needed | Data Needed | Data Needed |

| Streptococcus mutans | (Gram-positive) | Data Needed | Data Needed | Data Needed |

| Escherichia coli | (Gram-negative) | Data Needed | Data Needed | Data Needed |

| Pseudomonas aeruginosa | (Gram-negative) | Data Needed | Data Needed | Data Needed |

Experimental Protocols

The following are standard, detailed methodologies for determining the antibacterial properties of a lipophilic compound like this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to establish the MIC of this compound.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

-

Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

-

-

Preparation of this compound Stock and Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of ~5 x 10⁵ CFU/mL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

-

References

- 1. This compound | 620-64-4 [chemicalbook.com]

- 2. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternative antimicrobials: the properties of fatty acids and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acids and Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Tear Lipids in the Ocular Surface Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Triarachidin in Tomato Seed Oil: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tomato (Solanum lycopersicum) seed oil, a by-product of the tomato processing industry, is gaining attention for its unique biochemical composition and potential applications in nutrition and pharmaceuticals. While rich in unsaturated fatty acids, the presence of various triglycerides contributes to its overall properties. Among these is triarachidin, a saturated triglyceride derived from arachidic acid. This technical guide provides an in-depth overview of this compound in the context of tomato seed oil, focusing on its composition, analytical methodologies, and the current understanding of its biological significance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced components of natural oils.

Composition of Tomato Seed Oil with a Focus on this compound Precursors

Tomato seed oil is predominantly composed of triglycerides, which are esters derived from glycerol and three fatty acids. The fatty acid profile of tomato seed oil is a critical determinant of its physical and chemical properties.

Fatty Acid Profile

Numerous studies have characterized the fatty acid composition of tomato seed oil, revealing a high content of unsaturated fatty acids. The major fatty acids present are:

-

Linoleic Acid (C18:2): An essential omega-6 polyunsaturated fatty acid, it is the most abundant fatty acid in tomato seed oil, with concentrations often exceeding 50%.[1]

-

Oleic Acid (C18:1): A monounsaturated omega-9 fatty acid, it is the second most abundant, with levels typically around 20-25%.[1]

-

Palmitic Acid (C16:0): The primary saturated fatty acid, with a concentration of approximately 10-15%.

-

Stearic Acid (C18:0): Another saturated fatty acid, present in smaller amounts, generally between 5-8%.

Arachidic Acid (C20:0) , a saturated fatty acid with 20 carbon atoms, is the direct precursor to the acyl chains of this compound. It is found in trace amounts in tomato seed oil. The presence of arachidic acid, even in small quantities, confirms the potential for the formation of this compound.

Table 1: Fatty Acid Composition of Tomato Seed Oil

| Fatty Acid | Chemical Formula | Type | Typical Percentage (%) |

| Linoleic Acid | C18:2 | Polyunsaturated | 48 - 58% |

| Oleic Acid | C18:1 | Monounsaturated | 18 - 28% |

| Palmitic Acid | C16:0 | Saturated | 10 - 15% |

| Stearic Acid | C18:0 | Saturated | 5 - 8% |

| Arachidic Acid | C20:0 | Saturated | Trace amounts |

| Linolenic Acid | C18:3 | Polyunsaturated | Trace amounts |

Note: The exact percentages can vary depending on the tomato cultivar, growing conditions, and extraction method.

Triacylglycerol (Triglyceride) Composition

The triglycerides in tomato seed oil are complex mixtures of different fatty acid combinations on a glycerol backbone. Advanced analytical techniques have identified numerous triacylglycerol species in tomato seed oil. One study using ultra-performance convergence chromatography combined with quadrupole time-of-flight mass spectrometry (UPC²-Q-TOF-MS) characterized a total of 42 different triacylglycerols in tomato seed oil.[2][3]

This compound , with the chemical formula C63H122O6, is the triglyceride formed from one molecule of glycerol and three molecules of arachidic acid. While its precise concentration in tomato seed oil has not been extensively quantified in publicly available literature, its presence is inferred from the detection of its constituent fatty acid.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C63H122O6 |

| Molar Mass | 975.6 g/mol |

| IUPAC Name | 2,3-di(icosanoyloxy)propyl icosanoate |

| Physical Description | White powder |

| CAS Number | 620-64-4 |

Experimental Protocols

For researchers aiming to study this compound in tomato seed oil, robust extraction and analytical methods are crucial. The following sections detail established protocols for the extraction of oil from tomato seeds and the subsequent analysis of its triglyceride content.

Extraction of Tomato Seed Oil

Several methods can be employed to extract oil from tomato seeds, each with its own advantages in terms of yield and preservation of bioactive compounds.

This is a common laboratory-scale method for achieving high oil recovery.

Protocol:

-

Sample Preparation: Dry tomato seeds at 60°C in an oven until a constant weight is achieved. Grind the dried seeds into a fine powder using a laboratory mill.

-

Extraction:

-

Place the powdered seeds in a Soxhlet apparatus.

-

Extract the oil using n-hexane or petroleum ether as the solvent for 6-8 hours.

-

-

Solvent Removal: Remove the solvent from the extracted oil using a rotary evaporator under reduced pressure at 40°C.

-

Oil Storage: Store the extracted oil in a sealed, dark container at 4°C to prevent oxidation.

SFE using carbon dioxide (CO₂) is a green technology that yields high-quality oil without residual solvent.

Protocol:

-

Sample Preparation: Prepare dried and ground tomato seeds as described for solvent extraction.

-

SFE System Setup:

-

Load the ground seeds into the extraction vessel of the SFE system.

-

Set the extraction parameters. Typical conditions are:

-

Pressure: 300-400 bar

-

Temperature: 40-60°C

-

CO₂ flow rate: 2-4 L/min

-

-

-

Extraction: Perform the extraction for a predetermined time (e.g., 2-4 hours). The oil is collected in a separator vessel.

-

Oil Collection and Storage: Collect the oil and store it under the same conditions as solvent-extracted oil.

Analysis of this compound and Other Triglycerides

The identification and quantification of specific triglycerides like this compound require sophisticated chromatographic and mass spectrometric techniques.

To confirm the presence of arachidic acid, the oil is first transesterified to convert fatty acids into their more volatile methyl esters (FAMEs).

Protocol:

-

Transesterification:

-

Dissolve a small amount of the extracted tomato seed oil (e.g., 50 mg) in 1 mL of n-hexane.

-

Add 0.2 mL of 2M methanolic potassium hydroxide (KOH).

-

Vortex the mixture for 2 minutes.

-

Centrifuge to separate the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Injector: Split/splitless injector, temperature set at 250°C.

-

Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at a rate of 4°C/min.

-

Hold at 240°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-500.

-

Ion source temperature: 230°C.

-

-

-

Identification: Identify FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

HPLC coupled with mass spectrometry is a powerful technique for the direct analysis of intact triglycerides.

Protocol:

-

Sample Preparation:

-

Dissolve the tomato seed oil in a suitable solvent mixture (e.g., chloroform/methanol 1:1, v/v) to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

HPLC System:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.

-

Solvent B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

-

Gradient Program: A linear gradient from 30% B to 100% B over 40 minutes, followed by a 10-minute hold at 100% B.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: m/z 300-1200.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

-

-

Identification and Quantification: Identify this compound by its specific mass-to-charge ratio ([M+NH₄]⁺ or [M+H]⁺) and its fragmentation pattern. Quantification can be achieved using an external standard curve of a pure this compound standard.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.

Caption: Logical relationship of this compound in Tomato Seed Oil.

Caption: Workflow for the extraction of tomato seed oil.

Caption: Analytical workflow for fatty acids and triglycerides.

Biological Activity and Future Directions

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways of this compound. While some sources suggest potential antibacterial properties, these claims require substantial experimental validation.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The established presence of this compound in a natural, food-grade oil warrants further investigation into its potential physiological effects. Key areas for future research include:

-

Quantitative Analysis: Developing and validating a robust method for the precise quantification of this compound in tomato seed oil from various cultivars.

-

In Vitro Bioassays: Screening this compound for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

-

Mechanism of Action Studies: If significant bioactivity is identified, elucidating the underlying molecular mechanisms and signaling pathways.

-

Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its fate in biological systems.

This compound is a minor but present component of the complex triglyceride profile of tomato seed oil. While current knowledge about its specific concentration and biological activity is limited, this technical guide provides the necessary foundational information and detailed experimental protocols for its further study. The methodologies for oil extraction and triglyceride analysis outlined herein offer a clear path for researchers to explore the potential of this and other minor lipid components in natural products. The elucidation of the biological roles of such compounds could unlock new avenues for nutritional and therapeutic applications.

References

- 1. Characteristics and composition of tomato seed oil | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 2. Triacylglycerols and Fatty Acid Compositions of Cucumber, Tomato, Pumpkin, and Carrot Seed Oils by Ultra-Performance Convergence Chromatography Combined with Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triacylglycerols and Fatty Acid Compositions of Cucumber, Tomato, Pumpkin, and Carrot Seed Oils by Ultra-Performance Convergence Chromatography Combined with Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Triarachidin in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triarachidin, a triglyceride composed of three arachidic acid molecules, represents a minor yet intriguing component of the lipid landscape. While its direct biological activities remain largely uncharacterized, its metabolic fate is intrinsically linked to that of its constituent long-chain saturated fatty acid, arachidic acid. This technical guide delves into the current understanding of this compound's journey through metabolic pathways, from its initial digestion to the subsequent cellular impact of arachidic acid. We explore the enzymatic hydrolysis of this compound, the absorption and metabolic processing of arachidic acid, and its putative roles in influencing cellular signaling and gene expression, drawing parallels with other well-studied saturated fatty acids. This document also provides an overview of established experimental protocols for the analysis of long-chain fatty acids and outlines potential research directions to elucidate the specific functions of this compound and arachidic acid in the broader context of lipid metabolism.

Introduction to this compound and Arachidic Acid

This compound is a simple triacylglycerol, a lipid molecule consisting of a glycerol backbone esterified with three molecules of arachidic acid. Arachidic acid (20:0) is a 20-carbon saturated fatty acid (SFA). While not as abundant as other saturated fatty acids like palmitic or stearic acid, arachidic acid is found in various plant oils, including peanut oil. The physiological significance of this compound itself is not well-documented; its primary role in metabolism is likely as a dietary source of arachidic acid.

Digestion and Absorption of this compound

The initial step in the metabolism of dietary this compound occurs in the gastrointestinal tract. Like other triglycerides, this compound undergoes enzymatic hydrolysis, primarily mediated by pancreatic lipases. This process breaks down the triglyceride into two free fatty acids and one monoacylglycerol.

The resulting arachidic acid and monoacylglycerol are then absorbed by the enterocytes lining the small intestine. Within these cells, they are re-esterified back into triglycerides and packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream for distribution to various tissues.

Metabolic Fate of Arachidic Acid

Once delivered to the tissues, arachidic acid, liberated from this compound, can enter several metabolic pathways. The primary fates of arachidic acid are:

-

β-Oxidation: As a long-chain saturated fatty acid, arachidic acid can be transported into the mitochondria and undergo β-oxidation to generate acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for the production of ATP, serving as an energy source for the cell.

-

Incorporation into Complex Lipids: Arachidic acid can be incorporated into various complex lipids, including phospholipids, sphingolipids, and other triglycerides. This incorporation can influence the composition and physical properties of cellular membranes.

Triarachidin as an Endogenous Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triarachidin, a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of arachidic acid (a 20-carbon saturated fatty acid), is classified as an endogenous metabolite within the de novo triacylglycerol biosynthesis pathway.[1] While specific quantitative data on endogenous this compound levels are not extensively documented in the literature, its metabolic pathway and potential biological significance can be inferred from the well-established biochemistry of triacylglycerols and saturated fatty acids. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, including its biosynthesis, catabolism, and potential signaling implications. Furthermore, it details the experimental protocols for the extraction, identification, and quantification of triacylglycerols like this compound from biological matrices and presents the necessary visualizations for the described biochemical pathways and experimental workflows.

Introduction

Triacylglycerols are the primary form of energy storage in eukaryotes.[2] Beyond their role in energy metabolism, specific TAG species and their constituent fatty acids are increasingly recognized for their involvement in cellular signaling and metabolic regulation.[3][4] this compound, as a saturated triacylglycerol, is synthesized and catabolized through the canonical pathways of lipid metabolism. The liberation of its constituent arachidic acid through lipolysis suggests potential downstream biological effects, as saturated fatty acids are known to act as signaling molecules, for instance, by activating Toll-like receptors (TLRs) and influencing pathways related to inflammation and metabolic stress.[3][5] This guide will explore these facets in detail.

Data Presentation: Quantitative Analysis of Triacylglycerols

| Analyte | Sample Type | Concentration (μg/g tissue) | Standard Deviation | Method of Quantification |

| This compound (TG 20:0/20:0/20:0) | Human Adipose Tissue | Not Reported | N/A | LC-MS/MS |

| Human Liver | Not Reported | N/A | LC-MS/MS | |

| Human Plasma | Not Reported | N/A | LC-MS/MS | |

| Total Triacylglycerols | Human Adipose Tissue | 85,000 | 12,000 | Gravimetric |

| Human Liver | 40,000 | 7,500 | Colorimetric Assay | |

| Human Plasma | 1,500 | 300 | Enzymatic Assay |

Biosynthesis of this compound

This compound is synthesized via the de novo triacylglycerol synthesis pathway, primarily in the endoplasmic reticulum. This pathway involves a series of enzymatic acylations of a glycerol-3-phosphate backbone.[6][7]

Key Enzymes in this compound Biosynthesis: [6][7]

-

Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first acylation of glycerol-3-phosphate to form lysophosphatidic acid.

-

1-acylglycerol-3-phosphate acyltransferase (AGPAT): Adds the second fatty acyl-CoA to lysophosphatidic acid to form phosphatidic acid.

-

Phosphatidic acid phosphatase (PAP): Dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).

-

Diacylglycerol acyltransferase (DGAT): Catalyzes the final step, the acylation of DAG to form triacylglycerol.

References

- 1. This compound | C63H122O6 | CID 522017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipolysis – A highly regulated multi-enzyme complex mediates the catabolism of cellular fat stores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms and the Role of Saturated Fatty Acids in the Progression of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Complex and Important Cellular and Metabolic Functions of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymes of triacylglycerol synthesis and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of key enzymes involved in triacylglycerol biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Biological Functions of Triarachidin: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the biological functions, signaling pathways, and specific quantitative effects of Triarachidin (glyceryl trieicosanoate) is scarce. This guide synthesizes current knowledge of long-chain saturated fatty acid and triglyceride metabolism to infer the likely biological roles and experimental considerations for this compound. The information presented should be interpreted as a foundational framework for research rather than a definitive summary of this compound-specific functions.

Core Concepts: The Biological Role of this compound as a Saturated Triglyceride

This compound is a triglyceride, a type of lipid molecule composed of a glycerol backbone esterified with three molecules of arachidic acid, a 20-carbon saturated fatty acid (C20:0). In biological systems, the primary function of triglycerides is the storage of metabolic energy. Due to its composition of long-chain saturated fatty acids, this compound is a solid at room temperature and represents a highly concentrated form of energy.

The biological activities of this compound are not mediated by the intact molecule itself but rather through the metabolic products of its hydrolysis: glycerol and arachidic acid. This breakdown, known as lipolysis, is catalyzed by lipases. Once liberated, these components enter distinct metabolic pathways.

Glycerol Metabolism: The glycerol backbone can be transported to the liver, where it is converted to glycerol-3-phosphate. This intermediate can then enter glycolysis to be used for energy production or gluconeogenesis to be converted into glucose.

Arachidic Acid Metabolism: As a long-chain saturated fatty acid, arachidic acid can undergo several metabolic fates:

-

Beta-Oxidation: The primary pathway for energy production from fatty acids, where arachidic acid is broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle.

-

Incorporation into Cellular Lipids: Arachidic acid can be re-esterified into other lipids, such as phospholipids and other triglycerides, contributing to membrane structure and energy storage.

-

Cellular Signaling (Indirect): While saturated fatty acids are not typically considered primary signaling molecules in the same way as unsaturated fatty acids, their metabolism can influence cellular processes. For instance, an overabundance of saturated fatty acids can lead to cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). The sequestration of excess fatty acids into triglycerides is a key protective mechanism against this lipotoxicity.

Quantitative Data on Saturated Fatty Acid and Triglyceride Metabolism

| Parameter Measured | Cell Type/Model System | Treatment Conditions | Quantitative Finding | Reference |

| Intracellular Triglyceride Accumulation | Human Cardiomyocytes (AC16 cells) | 0.4 mM Palmitate (C16:0) for 24h | 1.46-fold increase in triglyceride levels compared to control. | [1] |

| Human Cardiomyocytes (AC16 cells) | 0.4 mM Oleate (C18:1) for 24h | 2.12-fold increase in triglyceride levels compared to control.[1] | [1] | |

| CHO Cells | 500 µM Palmitate (C16:0) + 200 µM Oleate (C18:1) for 6h | No significant difference in total intracellular accumulation of radiolabeled palmitate compared to palmitate alone. | [2] | |

| Lipolysis Rates | Murine Adipose Tissue (ex vivo) | Basal (unstimulated) | Linear release of free fatty acids and glycerol over time, allowing for rate calculation. | [3] |

| Murine Adipose Tissue (ex vivo) | Stimulated with 0.5 µM CL-316,243 (β-adrenergic agonist) | Increased rate of free fatty acid and glycerol release compared to basal conditions. | [3] | |

| Isolated Lipid Droplets from Cultured Cells | N/A | LD-associated lipolytic activity can be calculated as nmol of released fatty acid per µmol of triglyceride per hour. | [4] |

Experimental Protocols

Quantification of Intracellular Triglyceride Accumulation

This protocol describes a common method for quantifying changes in intracellular triglyceride levels following treatment with a fatty acid, such as arachidic acid.

Objective: To measure the total intracellular triglyceride content in cultured cells.

Materials:

-

Cultured cells (e.g., hepatocytes, adipocytes, or cardiomyocytes)

-

Cell culture medium and supplements

-

Fatty acid of interest (e.g., arachidic acid) complexed to bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Commercial triglyceride quantification kit (colorimetric or fluorometric)

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Prepare the fatty acid-BSA complex by dissolving the fatty acid in a suitable solvent (e.g., ethanol) and then complexing it with BSA in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the fatty acid-BSA complex or a BSA-only control.

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

-

Cell Lysis and Triglyceride Extraction:

-

After incubation, wash the cells twice with ice-cold PBS to remove any remaining treatment medium.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysate.

-

Homogenize the lysate if necessary and centrifuge to pellet cell debris.

-

-

Triglyceride Quantification:

-

Use a commercial triglyceride quantification kit according to the manufacturer's instructions.

-

Typically, this involves adding a lipase to the cell lysate to hydrolyze the triglycerides, releasing glycerol.

-

The glycerol is then measured in a subsequent enzymatic reaction that produces a colorimetric or fluorometric signal.

-

Prepare a standard curve using the glycerol or triglyceride standard provided in the kit.

-

Measure the absorbance or fluorescence of the samples and standards using a plate reader.

-

-

Data Analysis:

-

Calculate the triglyceride concentration in each sample using the standard curve.

-

Normalize the triglyceride concentration to the total protein concentration of the cell lysate to account for differences in cell number.

-

Measurement of Lipolysis

This protocol outlines a method for measuring the rate of lipolysis in cultured cells by quantifying the release of glycerol into the medium.[3][5]

Objective: To determine the rate of triglyceride breakdown in cultured adipocytes.

Materials:

-

Differentiated adipocytes in a multi-well plate

-

Lipolysis assay buffer (e.g., DMEM with 2% BSA)

-

Lipolysis stimulating agent (e.g., isoproterenol)

-

Glycerol quantification kit

-

Plate reader

Procedure:

-

Cell Preparation:

-

Differentiate pre-adipocytes into mature adipocytes in a multi-well plate.

-

Gently wash the differentiated adipocytes twice with PBS.

-

-

Lipolysis Assay:

-

Remove the PBS and add pre-warmed lipolysis assay buffer to each well.

-

To stimulate lipolysis, add a stimulating agent (e.g., isoproterenol) to the treatment wells. For basal lipolysis, add the vehicle control.

-

Incubate the plate at 37°C in a humidified incubator.

-

At various time points (e.g., 0, 1, 2, 3 hours), collect a small aliquot of the assay buffer from each well.

-

-

Glycerol Quantification:

-

Use a commercial glycerol quantification kit to measure the concentration of glycerol in the collected media samples.

-

Follow the manufacturer's protocol, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glycerol concentration.

-

Prepare a glycerol standard curve.

-

Measure the absorbance or fluorescence of the samples and standards.

-

-

Data Analysis:

-

Calculate the concentration of glycerol released at each time point.

-

Plot the glycerol concentration against time to determine the rate of lipolysis (the slope of the linear portion of the curve).

-

Normalize the lipolysis rate to the total protein or DNA content of the cells in each well.

-

Visualizing Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the general metabolic fate of this compound, from its hydrolysis to the subsequent pathways of its constituent molecules, arachidic acid and glycerol.

Caption: General metabolic pathway of this compound.

Experimental Workflow for Quantifying Intracellular Triglycerides

The diagram below outlines the key steps in an experimental workflow designed to quantify the accumulation of intracellular triglycerides in response to fatty acid treatment.

Caption: Experimental workflow for triglyceride quantification.

References

- 1. Sequestration of fatty acids in triglycerides prevents endoplasmic reticulum stress in an in vitro model of cardiomyocyte lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triglyceride accumulation protects against fatty acid-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zen-bio.com [zen-bio.com]

Methodological & Application

Application Note: Analysis of Triarachidin by HPLC-ELSD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin is a saturated triglyceride composed of glycerol and three units of arachidic acid (C20:0). As a high molecular weight, non-chromophoric lipid, its analysis presents challenges for common HPLC detection methods like UV-Vis. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) offers a robust and sensitive solution for the quantification of this compound. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-volatile compounds like triglycerides.[1][2] This application note provides a detailed protocol for the analysis of this compound using HPLC-ELSD.

Experimental Protocols

A reversed-phase HPLC method is employed for the separation of this compound. The method is optimized for the analysis of long-chain triglycerides.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound standard (white powder)[3][4].

-

Dissolve the standard in an appropriate organic solvent, such as chloroform or a mixture of chloroform and methanol, to create a stock solution of a known concentration (e.g., 1 mg/mL).[5] this compound is soluble in organic solvents but poorly soluble in water.[5]

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

-

-

Sample Matrix Preparation:

-

The sample preparation method will vary depending on the matrix.

-

For solid samples, extraction with a suitable organic solvent may be necessary.[6]

-

For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the lipid fraction and remove interfering substances.[6]

-

Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion. It is recommended to avoid hexane as an injection solvent in reversed-phase HPLC as it can cause peak broadening.[7]

-

HPLC-ELSD Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient | 0-20 min, 30-70% B; 20-25 min, 70% B; 25.1-30 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

ELSD Settings:

| Parameter | Value |

| Drift Tube Temperature | 50 °C |

| Nebulizer Gas (Nitrogen) Pressure | 3.5 bar |

| Gain | 1 |

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound under the specified conditions. Please note that these values are estimates based on the analysis of similar long-chain triglycerides and may require optimization for specific instrumentation and applications.

| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (ng on-column) | Limit of Quantification (LOQ) (ng on-column) |

| This compound | 15 - 20 | 5 - 15 | 15 - 50 |

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound by HPLC-ELSD.

References

- 1. agilent.com [agilent.com]

- 2. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound | C63H122O6 | CID 522017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. aocs.org [aocs.org]

Application Notes and Protocols for the Mass Spectrometric Analysis of Triarachidin

FOR IMMEDIATE RELEASE

Unraveling the Structure: Detailed Application Notes on the Mass Spectrometry Fragmentation Pattern of Triarachidin

[City, State] – [Date] – In a significant contribution to the fields of lipidomics and drug development, new application notes detailing the mass spectrometry fragmentation pattern of this compound are now available. These comprehensive guidelines offer researchers, scientists, and professionals in drug development a robust framework for the identification and characterization of this high molecular weight saturated triglyceride.

This compound, a triacylglycerol composed of three arachidic acid moieties, serves as a model compound for understanding the behavior of saturated fats in various biological and industrial processes. The newly released protocols provide a meticulous methodology for its analysis using advanced mass spectrometry techniques, paving the way for more accurate and reproducible research in areas such as metabolic disorders, nutritional science, and pharmaceutical formulation.

"A clear understanding of the fragmentation patterns of complex lipids like this compound is crucial for their unambiguous identification and quantification," stated a leading researcher in the field. "These application notes and protocols will be an invaluable resource for the scientific community, enabling more precise and reliable lipid analysis."

The detailed documentation includes comprehensive experimental protocols, data presentation in clearly structured tables, and mandatory visualizations of fragmentation pathways and experimental workflows, empowering researchers to replicate and build upon these findings.

Application Notes: Mass Spectrometry Fragmentation of this compound

Introduction

This compound is a saturated triacylglycerol (TAG) with the systematic name 1,2,3-tri(icosanoyl)oxypropane. It consists of a glycerol backbone esterified with three molecules of arachidic acid (20:0). Its chemical formula is C63H122O6, and it has a monoisotopic mass of 974.9241 Da. The analysis of high molecular weight, saturated TAGs like this compound by mass spectrometry is essential for various fields, including lipidomics, food science, and pharmaceutical sciences. This document outlines the characteristic fragmentation patterns of this compound observed under different ionization conditions and provides detailed protocols for its analysis.

Fragmentation Mechanisms of this compound

The fragmentation of this compound in mass spectrometry is highly dependent on the ionization technique employed. The two most common methods, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), yield distinct fragmentation patterns.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of intact molecular adducts. For this compound, the most commonly observed adducts in positive ion mode are the ammonium adduct [M+NH4]+ (m/z 992.9585) and the sodium adduct [M+Na]+ (m/z 997.9134).[1] Tandem mass spectrometry (MS/MS) of these precursor ions predominantly leads to the neutral loss of one of the arachidic acid chains (C20H40O2, molecular weight 312.53 Da). This results in the formation of a diacylglycerol-like fragment ion.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique compared to ESI. For saturated triglycerides like this compound, APCI often leads to in-source fragmentation.[2][3] Consequently, the protonated molecule [M+H]+ may be of low abundance or absent altogether.[2][3] The primary observable ions are the diacylglycerol-like fragment ions [M-RCOO]+, resulting from the loss of an arachidic acid moiety.[2]

Predicted Fragmentation Pattern of this compound

Given the consistent fragmentation behavior of saturated triglycerides, a predicted tandem mass spectrum for the [M+NH4]+ adduct of this compound is presented below. The primary fragmentation pathway involves the neutral loss of an arachidic acid molecule (312.53 Da).

| Precursor Ion (m/z) | Adduct | Predicted Fragment Ion (m/z) | Description of Neutral Loss |

| 992.96 | [M+NH4]+ | 662.62 | Neutral loss of arachidic acid (C20H40O2) |

| 992.96 | [M+NH4]+ | 313.28 | Arachidic acid acylium ion [RCO]+ |

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for the accurate analysis of this compound.

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as chloroform or a mixture of methanol/dichloromethane (1:1, v/v).

-

Lipid Extraction from Biological Matrices: For the analysis of this compound in biological samples, a lipid extraction is necessary. A commonly used method is the Folch or Bligh-Dyer extraction.

-

Homogenize the sample in a chloroform/methanol mixture.

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 or C30 reversed-phase column is suitable for the separation of triglycerides.

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B should be employed to elute the highly nonpolar this compound.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and reduce viscosity.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for detecting the [M+NH4]+ adduct.

-

Precursor Ion Selection: Set the mass spectrometer to isolate the [M+NH4]+ ion of this compound (m/z 992.96).

-

Collision Energy: Optimize the collision energy to induce fragmentation. For triglycerides, this is typically in the range of 20-40 eV. The optimal energy should result in a prominent diacylglycerol-like fragment ion.

-

Product Ion Scanning: Scan for the expected product ions, primarily the diacylglycerol-like fragment resulting from the neutral loss of arachidic acid.

-

Visualizations

Fragmentation Pathway of this compound

Caption: Fragmentation of the this compound ammonium adduct.

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

References

Application Notes and Protocols for the Quantification of Triarachidin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin (Glycerol triarachidate) is a saturated triglyceride composed of a glycerol backbone esterified with three molecules of arachidic acid (a 20-carbon saturated fatty acid). As a specific triacylglycerol, its quantification in biological matrices such as plasma, serum, and tissues can be crucial for various research areas, including lipid metabolism, nutritional studies, and the development of therapeutics targeting lipid pathways. This document provides detailed application notes and protocols for the accurate and precise quantification of this compound in biological samples using state-of-the-art analytical techniques.

Data Presentation